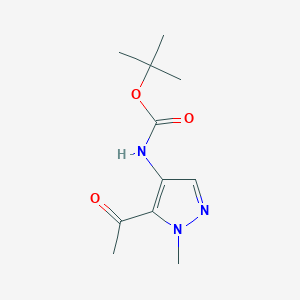

tert-Butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate

CAS No.:

Cat. No.: VC17643758

Molecular Formula: C11H17N3O3

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N3O3 |

|---|---|

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | tert-butyl N-(5-acetyl-1-methylpyrazol-4-yl)carbamate |

| Standard InChI | InChI=1S/C11H17N3O3/c1-7(15)9-8(6-12-14(9)5)13-10(16)17-11(2,3)4/h6H,1-5H3,(H,13,16) |

| Standard InChI Key | GRDDDRONEYYWGU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=C(C=NN1C)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a tert-butyl carbamate moiety. The 5-position is functionalized with an acetyl group (), contributing to its electronic and steric profile . The tert-butyl carbamate group () serves as a protective group for amines, a feature widely exploited in peptide synthesis and drug development .

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, confers rigidity and hydrogen-bonding capabilities. Substitution patterns on pyrazole derivatives are critical for modulating biological activity, as seen in analogous compounds with antifungal, antibacterial, and kinase-inhibitory properties .

Molecular Formula and Weight

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of tert-butyl N-(5-acetyl-1-methyl-1H-pyrazol-4-yl)carbamate likely involves multi-step protocols common to pyrazole carbamates. A plausible route, inferred from methodologies for related compounds , proceeds as follows:

-

Pyrazole Ring Formation:

Condensation of β-ketonitriles or alkylidenemalononitriles with hydrazines generates the pyrazole core. For example, reaction of acetylacetone derivatives with methylhydrazine could yield 1-methylpyrazole intermediates . -

Introduction of the Acetyl Group:

Electrophilic acetylation at the 5-position using acetic anhydride or acetyl chloride under Friedel-Crafts conditions. -

Carbamate Protection:

Reaction with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) introduces the Boc group at the 4-position amine .

Example Reaction Scheme

Industrial and Laboratory-Scale Production

Suppliers such as Parchem and CymitQuimica list the compound as a specialty chemical, indicating niche manufacturing processes . Batch production likely employs flow chemistry or microwave-assisted synthesis to enhance yield and purity. Challenges include regioselective acetylation and Boc protection, necessitating precise temperature and catalyst control.

Physicochemical Properties

Stability and Solubility

-

Thermal Stability: The Boc group decomposes at elevated temperatures (typically >150°C), limiting processing conditions .

-

Solubility: Predominant solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane or ethyl acetate. Aqueous solubility is low, consistent with its logP estimate (~2.5) .

Crystallographic Data

While single-crystal X-ray data are unavailable, analogous pyrazole carbamates exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice .

Applications in Medicinal Chemistry

Bioactivity and Mechanism

The acetyl and Boc groups position this compound as a precursor for bioactive molecules. Similar 5-aminopyrazole derivatives exhibit:

-

Kinase Inhibition: Analog I (tert-butylpyrazole-4-carboxamide) inhibits p56 Lck kinase, a target in autoimmune diseases .

-

Antifungal Activity: N-Phenyl amides of pyrazolecarboxylic acids demonstrate efficacy against Candida spp. .

-

Antibacterial Agents: Pyrazinylcarboxamidopyrazoles show broad-spectrum activity, suggesting potential for structural optimization .

Drug Discovery Case Studies

-

CRF-1 Receptor Antagonists: 5-Amino-4-benzoylpyrazole derivatives (e.g., III) antagonize corticotrophin-releasing factor, relevant to anxiety and depression therapies .

-

GABA Inhibitors: Methylthio-substituted pyrazoles (e.g., IV) selectively target insect GABA receptors, informing agrochemical design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume